2-(Oxetan-3-yloxy)ethan-1-ol
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Overview
Description
“2-(Oxetan-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1603569-32-9 . It has a molecular weight of 118.13 and its IUPAC name is 2-(oxetan-3-yloxy)ethan-1-ol . It is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
The synthesis of oxetanes, including “2-(Oxetan-3-yloxy)ethan-1-ol”, often involves the opening of an epoxide ring with a trimethyloxosulfonium ylide . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetane motif can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “2-(Oxetan-3-yloxy)ethan-1-ol” is represented by the InChI Code: 1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2 . The InChI key is AQESVRJZOQPGDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(Oxetan-3-yloxy)ethan-1-ol” has a predicted boiling point of 219.7±20.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be 14.30±0.10 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxetanes have gained attention in medicinal chemistry due to their potential as bioisosteres for other functional groups. Researchers explore oxetane-containing compounds as scaffolds for drug design. The 2-(Oxetan-3-yloxy)ethan-1-ol motif could serve as a building block for novel drug candidates. Its structural features may enhance bioavailability, metabolic stability, and binding interactions with biological targets .
Natural Product Synthesis
Oxetanes appear in various natural products, and their synthesis is of interest to chemists. Researchers have utilized oxetane-containing intermediates to construct complex molecules. Investigating the incorporation of 2-(Oxetan-3-yloxy)ethan-1-ol into natural product analogs could lead to exciting discoveries .
Functional Group Replacement
In synthetic chemistry, oxetanes can replace other functional groups. The 2-(Oxetan-3-yloxy)ethan-1-ol group might serve as a versatile replacement for existing moieties in organic synthesis. Researchers explore its reactivity and compatibility with various reactions .
Catalysis and Cyclization Reactions
Recent studies have focused on I2-catalyzed oxidative dehydrogenative tandem cyclization reactions. These reactions involve the cleavage of C–H bonds and the formation of oxetane-containing derivatives. Investigating the reactivity of 2-(Oxetan-3-yloxy)ethan-1-ol in such transformations could yield novel compounds .
Modified Synthesis Strategies
Researchers have developed modified synthetic protocols for oxetan-3-ol. By optimizing ring-opening reactions, they aim to improve yields and selectivity. Investigating alternative routes to synthesize 2-(Oxetan-3-yloxy)ethan-1-ol could enhance its accessibility .
Functional Materials and Polymers
Oxetanes are also relevant in materials science. Their incorporation into polymers can lead to unique properties, such as improved mechanical strength, thermal stability, and resistance to degradation. Exploring the use of 2-(Oxetan-3-yloxy)ethan-1-ol in polymer chemistry could yield innovative materials .
Safety and Hazards
Future Directions
While the future directions for “2-(Oxetan-3-yloxy)ethan-1-ol” specifically are not mentioned in the search results, oxetanes in general are being increasingly utilized to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Mechanism of Action
Target of Action
Oxetane derivatives have been employed to improve drugs’ physicochemical properties . They are known to interact with various biological targets depending on the specific functional groups attached to the oxetane ring .
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This property can influence the interaction of the compound with its targets.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions due to their unique reactivity .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which can influence their bioavailability.
Action Environment
The properties of oxetanes can be influenced by various factors such as temperature, ph, and the presence of other chemical entities .
properties
IUPAC Name |
2-(oxetan-3-yloxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESVRJZOQPGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)ethan-1-ol | |
CAS RN |
1603569-32-9 |
Source
|
Record name | 2-(oxetan-3-yloxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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